
Tert-butyl4-chloro-3-hydroxybutan-2-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl4-chloro-3-hydroxybutan-2-ylcarbamate is a chemical compound with the molecular formula C10H18ClNO3. It is known for its unique structure, which includes a tert-butyl group, a chloro substituent, and a hydroxy group. This compound is often used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl4-chloro-3-hydroxybutan-2-ylcarbamate typically involves the reaction of tert-butyl carbamate with 4-chloro-3-hydroxybutan-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the product, making it suitable for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl4-chloro-3-hydroxybutan-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloro substituent can be reduced to form a hydroxy group.
Substitution: The chloro substituent can be substituted with other functional groups such as amino or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and alcohols can be used to substitute the chloro group.
Major Products Formed
Oxidation: Formation of tert-butyl4-chloro-3-oxobutan-2-ylcarbamate.
Reduction: Formation of tert-butyl4-hydroxy-3-hydroxybutan-2-ylcarbamate.
Substitution: Formation of tert-butyl4-amino-3-hydroxybutan-2-ylcarbamate or tert-butyl4-alkoxy-3-hydroxybutan-2-ylcarbamate.
Applications De Recherche Scientifique
Tert-butyl4-chloro-3-hydroxybutan-2-ylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl4-chloro-3-hydroxybutan-2-ylcarbamate involves its interaction with specific molecular targets. The hydroxy and chloro groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can inhibit or activate enzymes, modulate receptor activity, and influence cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl4-chloro-3-hydroxypyridin-2-ylcarbamate
- Tert-butyl4-chloro-3-formylpyridin-2-ylcarbamate
- Tert-butyl4-chloro-5-methoxypyridin-3-ylcarbamate
Uniqueness
Tert-butyl4-chloro-3-hydroxybutan-2-ylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C9H18ClNO3 |
|---|---|
Poids moléculaire |
223.70 g/mol |
Nom IUPAC |
tert-butyl N-(4-chloro-3-hydroxybutan-2-yl)carbamate |
InChI |
InChI=1S/C9H18ClNO3/c1-6(7(12)5-10)11-8(13)14-9(2,3)4/h6-7,12H,5H2,1-4H3,(H,11,13) |
Clé InChI |
SGFCVXCQAUOFSP-UHFFFAOYSA-N |
SMILES canonique |
CC(C(CCl)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Propyl-[1,2,4]oxadiazole-5-carbaldehyde hydrate](/img/structure/B12278209.png)


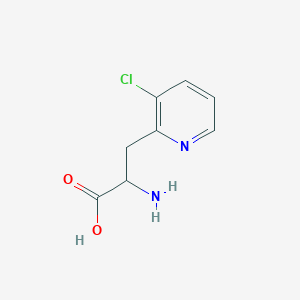
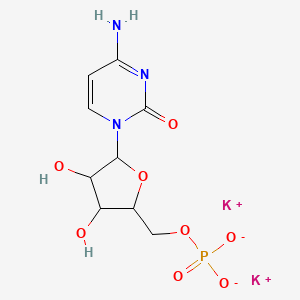

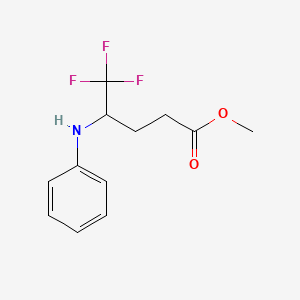
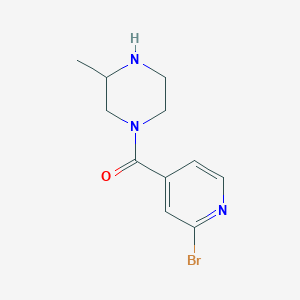

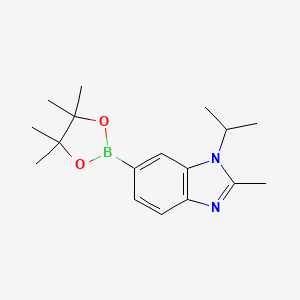
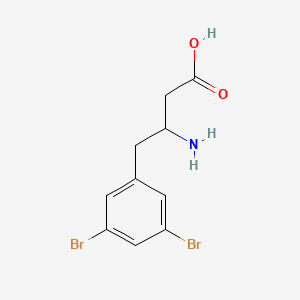
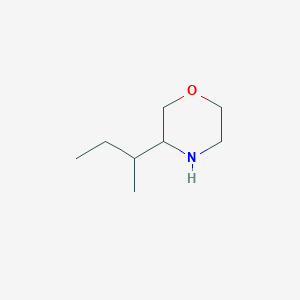
![N-(butan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B12278274.png)
![Methyl 4-[(quinolin-8-ylsulfanyl)methyl]benzoate](/img/structure/B12278284.png)
